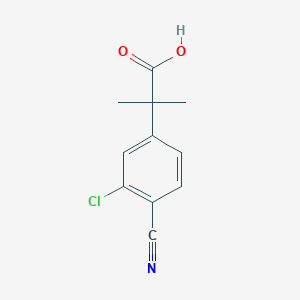
2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid: is an organic compound with the molecular formula C11H10ClNO2 It is a derivative of propanoic acid, featuring a chloro and cyano substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-cyanobenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reaction: Utilizing automated reactors for the Grignard reaction to ensure consistent yield and purity.
Continuous Flow Oxidation: Employing continuous flow reactors for the oxidation step to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of functional groups such as hydroxyl, alkyl, or amino groups.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalyst Development: Employed in the development of new catalytic systems for organic reactions.
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural features.
Medicine:
Pharmaceutical Research: Explored as a potential lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: Utilized in the synthesis of novel materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and cyano groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
2-(3-Chloro-4-cyanophenyl)acetic acid: Similar structure but lacks the methyl group on the propanoic acid moiety.
3-Chloro-4-cyanobenzoic acid: Similar aromatic ring substitution but different carboxylic acid positioning.
2-(3-Chloro-4-cyanophenyl)propanoic acid: Similar structure but without the additional methyl group.
Uniqueness:
- The presence of both chloro and cyano groups on the phenyl ring, along with the methyl group on the propanoic acid moiety, provides unique steric and electronic properties.
- These features can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in organic synthesis and a potential lead compound in pharmaceutical research.
生物活性
2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C10H10ClN
- CAS Number : 1314781-20-8
- Molecular Weight : 195.64 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound has demonstrated potential as an inhibitor in several biochemical assays, particularly those assessing ion channel modulation and enzyme inhibition.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that structural modifications can enhance its antimicrobial potency.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Study on Ion Channel Inhibition :
-
Structure-Activity Relationship Analysis :
- A comprehensive SAR analysis revealed that modifications at the para position of the phenyl ring significantly affect the biological activity of related compounds. Substituents such as halogens (e.g., chloro, bromo) were found to enhance inhibitory activity against certain targets while maintaining favorable pharmacokinetic properties .
Table 1: Biological Activities and IC50 Values
特性
IUPAC Name |
2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-11(2,10(14)15)8-4-3-7(6-13)9(12)5-8/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKGHNGGDMNGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)C#N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














